![molecular formula C13H25N3O2 B4685302 N-cyclohexyl-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B4685302.png)
N-cyclohexyl-N'-[3-(dimethylamino)propyl]ethanediamide
Übersicht
Beschreibung
N-cyclohexyl-N'-[3-(dimethylamino)propyl]ethanediamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It was first synthesized in 2009 by researchers at the University of Sydney and has since gained attention for its potential in cancer treatment.
Wirkmechanismus
CX-5461 targets Pol I transcription by binding to the DNA-binding cleft of Pol I. This binding inhibits the elongation of Pol I transcripts, leading to the accumulation of DNA damage and ultimately cell death. CX-5461 has also been shown to disrupt the formation of ribosomal DNA (rDNA) transcription factories, which are essential for the production of ribosomes. This disruption leads to a decrease in ribosome biogenesis and protein synthesis.
Biochemical and Physiological Effects:
CX-5461 has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. This selectivity is thought to be due to the upregulation of Pol I transcription in cancer cells. CX-5461 has also been shown to induce DNA damage and activate the DNA damage response pathway. This activation leads to the recruitment of DNA repair proteins and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CX-5461 is its selectivity towards cancer cells, which makes it a promising candidate for cancer treatment. CX-5461 has also shown synergistic effects when used in combination with other cancer therapies. However, one limitation of CX-5461 is its relatively low potency compared to other cancer drugs. This may limit its effectiveness in certain cancers.
Zukünftige Richtungen
There are several future directions for the research of CX-5461. One direction is the development of more potent CX-5461 analogues. Another direction is the identification of biomarkers that can predict the response to CX-5461 therapy. Additionally, the combination of CX-5461 with other cancer therapies is an area of active research. Finally, the use of CX-5461 in combination with immunotherapy is an emerging area of research that holds promise for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies for a variety of cancers, including breast, lung, and ovarian cancer. CX-5461 has been shown to inhibit Pol I transcription, which is upregulated in many cancer cells. This inhibition leads to DNA damage and cell death. CX-5461 has also been shown to have synergistic effects when used in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N'-cyclohexyl-N-[3-(dimethylamino)propyl]oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-16(2)10-6-9-14-12(17)13(18)15-11-7-4-3-5-8-11/h11H,3-10H2,1-2H3,(H,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQWZXMUHAAWDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.